(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18878388
InChI: InChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3
SMILES:
Molecular Formula: C13H21BN2O2
Molecular Weight: 248.13 g/mol

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC18878388

Molecular Formula: C13H21BN2O2

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid -

Specification

Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
IUPAC Name (2-piperidin-3-yl-6-propylpyridin-4-yl)boronic acid
Standard InChI InChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3
Standard InChI Key CXCZCNYKTFAUBC-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC(=C1)C2CCCNC2)CCC)(O)O

Introduction

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is an organoboron compound that belongs to the class of boronic acids. It is characterized by a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine moiety and a propyl group. This unique structural arrangement makes it a valuable tool in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological processes.

Synthesis Methods

The synthesis of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid can be approached through several methodologies, including palladium-catalyzed reactions. These methods leverage established protocols in organic synthesis, offering distinct advantages in terms of yield, selectivity, and operational simplicity.

Chemical Reactivity and Applications

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is highly reactive in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its ability to form reversible covalent bonds with biological molecules makes it a valuable tool in drug design and development, especially for targeting enzymes and receptors.

Biological Activity and Potential Therapeutic Effects

Research indicates that compounds containing boronic acids often exhibit significant biological activity. (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid may demonstrate potential therapeutic effects due to its structural features, which can influence interactions with biological targets. Similar compounds have been studied for their inhibitory effects on enzymes and proteins involved in various diseases, including cancer and bacterial infections .

Comparison with Other Boronic Acids

Compound NameStructural FeaturesUnique Properties
4-Pyridinylboronic AcidPyridine ring with a boronic acid groupCommonly used in cross-coupling reactions
3-(Piperidin-3-yl)pyridin-4-ylboronic AcidSimilar piperidine substitutionPotential anti-cancer properties
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic AcidBoronic acid with a piperazine substituentUsed in complex organic synthesis
2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-ylboronic AcidCyclopropyl group additionDistinct reactivity profile compared to others

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